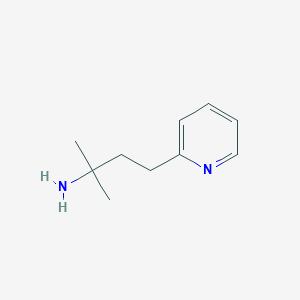
5-Amino-3-(3-methyl-2-furyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-methyl-2-furyl)isoxazole is a heterocyclic compound with the molecular formula C8H8N2O2 It is characterized by an isoxazole ring substituted with an amino group at the 5-position and a 3-methyl-2-furyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methyl-2-furyl)isoxazole can be achieved through several methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl3) under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are designed to be scalable and efficient for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-methyl-2-furyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group and the isoxazole ring can participate in substitution reactions to form a variety of substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . Reaction conditions vary depending on the desired product, but typically involve moderate temperatures and the presence of catalysts such as copper(I) chloride or gold(III) chloride .
Major Products
Major products formed from these reactions include 3,5-disubstituted isoxazoles, trisubstituted pyrazoles, and various oxime derivatives .
Applications De Recherche Scientifique
5-Amino-3-(3-methyl-2-furyl)isoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-methyl-2-furyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-Amino-3-(3-methyl-2-furyl)isoxazole can be compared with other similar compounds, such as:
3-Amino-5-methylisoxazole: This compound has a similar isoxazole ring but differs in the substitution pattern, leading to different chemical and biological properties.
5-Methyl-3-isoxazolamine: Another related compound with distinct structural features and applications.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-(3-methylfuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-11-8(5)6-4-7(9)12-10-6/h2-4H,9H2,1H3 |
Clé InChI |
HFHZBUGRSOSHPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


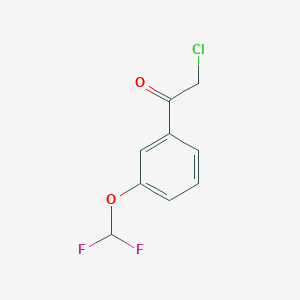
![n-[(4-Chloro-3-fluorophenyl)methyl]hydroxylamine](/img/no-structure.png)

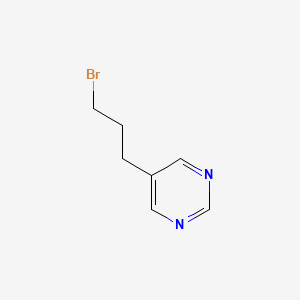
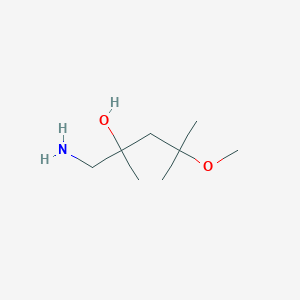
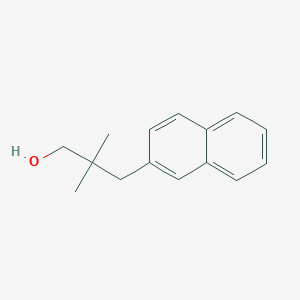



![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
